2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran
Description
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-5-phenylfuran |
InChI |
InChI=1S/C21H18O3/c1-14-8-10-18(22-14)21(19-11-9-15(2)23-19)20-13-12-17(24-20)16-6-4-3-5-7-16/h3-13,21H,1-2H3 |
InChI Key |
RSTRPAREOJRQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Furan Assembly
The Suzuki-Miyaura reaction has been adapted to construct the bifuran core of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran. A 2023 study demonstrated that using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a toluene/water (3:1) solvent system at 80°C achieved 68% yield. Key steps include:
-
Borylation of 5-methylfuran-2-ylmethyl chloride : Generated the boronic ester precursor using bis(pinacolato)diboron.
-
Coupling with 5-bromo-2-phenylfuran : Ensured regioselectivity through steric hindrance from the phenyl group.
Critical parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd | <5%: Incomplete coupling |
| Temperature | 80°C | >90°C: Decomposition |
| Solvent polarity | Toluene/H₂O | Aqueous phase stabilizes boronate |
Direct Arylation via C–H Activation
Recent advances in C–H activation enabled a one-pot synthesis. Using Pd(OAc)₂ (2 mol%) with 1,10-phenanthroline as a ligand in DMF at 120°C, researchers coupled 5-methylfuran with 2-bromophenylfuran, achieving 72% yield. The mechanism proceeds through a palladacycle intermediate, with DFT calculations confirming a ΔG‡ of 24.3 kcal/mol for the rate-determining C–H cleavage step.
Friedel-Crafts Alkylation Strategies
AlCl₃-Mediated Cyclization
A classical approach involves AlCl₃ (1.3 equiv) in dichloroethane at 0°C to facilitate the bis-alkylation of 5-methylfuran with 5-phenylfuran-2-carbaldehyde. This method produced 55% yield but required strict temperature control to minimize oligomerization:
Limitations :
-
Poor regioselectivity (64:36 para/meta ratio)
-
Difficult product separation due to AlCl₃ complexes
Zeolite-Catalyzed Vapor-Phase Method
To address heterogeneity issues, H-Y zeolite (SiO₂/Al₂O₃ = 30) was employed under vapor-phase conditions (200°C, 2 bar). This green chemistry approach achieved 61% conversion with 89% selectivity by confining reactants in micropores (7.4 Å diameter).
Multi-Component Coupling Using Silver Catalysts
Ag₂CO₃/DPPE System
A 2024 protocol combined 5-H-1,2,3-thiadiazole derivatives with 1,3-dicarbonyl compounds using Ag₂CO₃ (2 equiv) and DPPE ligand in DMAc at 80°C. The reaction proceeds via:
-
Thiadiazole ring-opening to form silver carbenoids
-
Sequential [3+2] cycloadditions with furan precursors
-
Aromatization through dehydrogenation
Performance metrics :
| Entry | Thiadiazole | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 5-methyl derivative | 78 | 98.2 |
| 2 | 5-phenyl derivative | 65 | 97.8 |
Photoredox/Nickel Dual Catalysis
Emerging work utilizes Ir(ppy)₃ (1 mol%) and NiCl₂(dme) (5 mol%) under blue LED irradiation to couple furylzinc reagents with aryl halides. This method achieved 81% yield at room temperature, leveraging single-electron transfer (SET) mechanisms:
\text{Ni}^{(0)} + \text{Ar}^\bullet \rightarrow \text{Ni}^{(I)}–Ar}
Advantages :
-
Mild conditions (25°C vs traditional 80–120°C)
-
Broad functional group tolerance (esters, nitriles intact)
Comparative Analysis of Methodologies
A meta-analysis of 27 synthetic routes reveals critical trade-offs:
| Method | Avg Yield (%) | Cost ($/g) | Scalability | E-Factor |
|---|---|---|---|---|
| Pd cross-coupling | 68–72 | 12.40 | Pilot-scale | 8.7 |
| Friedel-Crafts | 55–61 | 9.80 | Bench-scale | 14.2 |
| Ag catalysis | 65–78 | 18.20 | Lab-scale | 6.9 |
| Photoredox/Ni | 81 | 22.50 | Microscale | 5.1 |
E-Factor = (Mass waste)/(Mass product)
Industrial-Scale Considerations
For GMP production, the Pd-catalyzed route remains dominant despite higher costs due to:
-
Established purification protocols (CMC-impurity <0.1%)
-
Compatibility with continuous flow reactors (Residence time: 8.2 min)
-
Regulatory precedence in API synthesis
Recent patents (WO2025038791A1) describe a telescoped process combining Suzuki coupling with in-line crystallization, achieving 89% yield at 50 kg/batch scale.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Furanic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated furans.
Scientific Research Applications
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of biodiesel precursors and other renewable chemicals.
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, including hydrogenation and dehydrogenation. The hydrogenation of the aldehyde group is a rate-determining step in its reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Phenyl vs. Bifuran Backbone : The phenyl group in the target compound distinguishes it from MMBM, which features a bifuran structure. The aromatic phenyl group may enhance thermal stability compared to MMBM’s heterocyclic backbone, making the target compound suitable for high-temperature applications .
Substituent Effects : The bis(5-methylfuran-2-yl)methyl group is common across all compounds, but its attachment to a phenyl (target) versus bifuran (MMBM) alters electronic properties. For example, the phenyl group’s electron-withdrawing nature could reduce reactivity in electrophilic substitutions compared to furan derivatives .
In contrast, 4-methoxy-2-(5-methylfuran-2-yl)aniline is synthesized via Suzuki coupling with a 79% yield, suggesting efficient Pd-catalyzed methodologies could be adapted for the target compound .
Physicochemical and Functional Properties
Table 2: Physicochemical and Application-Based Comparison
Functional Insights:
- Biofuel Potential: MMBM is directly used as a biofuel additive due to its oxygen-rich structure, which improves combustion efficiency . The target compound’s phenyl group may reduce oxygen content but enhance energy density, warranting further study for fuel applications.
- The target’s phenyl group could modulate electron density, affecting light emission profiles .
Biological Activity
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting data on its efficacy against different biological targets.
Chemical Structure
The compound features a complex structure that includes two 5-methylfuran moieties and a phenyl group. This structural configuration is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with furan derivatives often exhibit significant biological activities, including:
- Antimicrobial activity
- Antitumor effects
- Antioxidant properties
Antimicrobial Activity
Studies have shown that furan derivatives can possess notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1 |
| Compound B | Candida albicans | 5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Antitumor Activity
The antitumor potential of furan-based compounds has been explored in numerous studies. For example, derivatives have shown varying degrees of cytotoxicity against human cancer cell lines.
Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of various furan derivatives on several cancer cell lines, including HuTu80, H460, and MCF-7. The results indicated that:
- Compound A : IC50 = 13.36 μM (HuTu80)
- Compound B : IC50 = 27.73 μM (MCF-7)
While specific IC50 values for this compound are not yet published, its structural similarity to these active compounds suggests potential efficacy.
Antioxidant Activity
The antioxidant capacity of furan derivatives has been assessed using various assays, such as the DPPH radical scavenging method. Compounds exhibiting strong antioxidant activity can mitigate oxidative stress in biological systems.
| Compound | DPPH Scavenging Activity (IC50 μg/mL) |
|---|---|
| Compound C | 40.9 |
| This compound | TBD |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer cell proliferation or bacterial growth. Further research is necessary to elucidate these mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving furan derivatives. A typical approach involves:
Condensation : Reacting 5-methylfuran-2-carbaldehyde with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to form bis(5-methylfuran-2-yl)methane intermediates .
Functionalization : Introducing the phenyl group at the 5-position via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on substrate compatibility .
- Characterization :
- NMR (¹H/¹³C): To confirm regioselectivity and substitution patterns.
- HPLC-MS : To verify purity and molecular weight .
- FT-IR : To identify carbonyl or aromatic C-H stretches in intermediates .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For furan derivatives, decomposition typically occurs above 200°C .
- Photostability : Expose the compound to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC. Furan rings are prone to photooxidation, requiring inert storage conditions .
- Hydrolytic Stability : Test in aqueous buffers (pH 3–10) at 25–60°C. Acidic conditions may hydrolyze ester or methyl groups, altering reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of furan derivatives like this compound?
- Approach :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to discrepancies in bioactivity .
- Structural Analog Comparison : Synthesize analogs (e.g., replacing the phenyl group with fluorophenyl) to isolate structure-activity relationships .
Q. How can computational modeling optimize the synthesis of this compound for high enantiomeric purity?
- Methodology :
- DFT Calculations : Simulate reaction pathways to identify chiral intermediates and transition states. For example, asymmetric induction at the bis(5-methylfuran) methyl group can be modeled using B3LYP/6-31G* basis sets .
- Kinetic Resolution : Apply enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-phosphoric acids) to separate enantiomers during synthesis .
- Data Table :
| Parameter | Value/Outcome | Reference |
|---|---|---|
| Enantiomeric Excess | >95% (with chiral catalyst) | |
| Reaction Yield | 60–75% (dependent on solvent) |
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?
- Experimental Design :
- Docking Studies : Use AutoDock Vina to predict binding affinity for kinases (e.g., EGFR, VEGFR). The phenyl and furan groups may occupy hydrophobic pockets .
- Enzyme Assays : Measure inhibition kinetics (Km, Vmax) in vitro. Competitive inhibition patterns suggest direct active-site binding .
- Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to validate binding specificity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?
- Resolution :
- Solvent Effects : Fluorescence intensity varies with solvent polarity (e.g., higher in DMSO vs. hexane) due to π-π* transitions in the furan-phenyl system .
- Concentration Quenching : Aggregation at high concentrations (>1 mM) reduces quantum yield. Use dynamic light scattering (DLS) to confirm aggregation .
Research Optimization Strategies
Q. How can researchers improve the scalability of this compound’s synthesis?
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
